molecular formula C6H3Cl2NO B594514 3-Chloropyridine-2-carbonyl chloride CAS No. 128073-02-9

3-Chloropyridine-2-carbonyl chloride

Cat. No. B594514
M. Wt: 175.996
InChI Key: ZAFLZRNJFHWOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloropyridine-2-carbonyl chloride, also known as 2-Chloronicotinoyl chloride, is a halogenated heterocycle . It has the empirical formula C6H3Cl2NO and a molecular weight of 176.00 . It is mainly used as an intermediate in many chemical reactions .


Molecular Structure Analysis

The molecular structure of 3-Chloropyridine-2-carbonyl chloride can be represented by the SMILES string ClC(=O)c1cccnc1Cl . The InChI key is RXTRRIFWCJEMEL-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloropyridine-2-carbonyl chloride are not detailed in the search results, chloropyridines are generally used as intermediates in many chemical reactions . They can undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

3-Chloropyridine-2-carbonyl chloride is a solid with a melting point of 39-44 °C (lit.) . It has a flash point of 113 °C (closed cup) .

Scientific Research Applications

Synthesis of Novel Compounds

3-Chloropyridine-2-carbonyl chloride is pivotal in synthesizing novel organic compounds, showcasing its utility in developing new chemical entities with potential applications in agriculture, pharmaceuticals, and materials science. For instance, it has been used to synthesize novel 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid amide compounds, indicating its role in creating new molecules with specific functional properties (Yang Yun-shang, 2011). Similarly, its application extends to the synthesis of fungicidal and insecticidal agents, where derivatives of 3-chloropyridine-2-carbonyl chloride exhibit biological activities, demonstrating its importance in agrochemical research (Hongwei Zhu et al., 2014).

Photocatalytic Degradation Studies

The role of 3-chloropyridine-2-carbonyl chloride extends into environmental science, particularly in the study of photocatalytic degradation mechanisms. Research on its degradation product, 3,5,6-trichloro-2-pyridinol, under photolytic conditions provides insight into the photocatalytic processes, important for understanding pollutant degradation in water treatment technologies (Romina Žabar et al., 2016). This highlights its indirect application in environmental remediation through the study of its degradation pathways.

Material Science and Catalysis

In material science, 3-chloropyridine-2-carbonyl chloride is instrumental in the development of novel materials and catalysts. It is used in synthesizing phosphorus-substituted pyridine-2-carboxylic acid anilides, which form complexes with transition metals, showcasing its utility in creating materials with potential applications in catalysis and organometallic chemistry (D. V. Aleksanyan et al., 2014). Additionally, its derivatives are explored in cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, contributing to the field of photophysics and the development of new emitters in solution at room temperature (F. S. Mancilha et al., 2011).

Safety And Hazards

3-Chloropyridine-2-carbonyl chloride is classified as a Skin Corrosion/Irritation Category 1B substance . It has a hazard statement of H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloropyridine-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-4-2-1-3-9-5(4)6(8)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAFLZRNJFHWOQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664647
Record name 3-Chloropyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloropyridine-2-carbonyl chloride

CAS RN

128073-02-9
Record name 3-Chloro-2-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128073-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloropyridine-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 3-chloropicolinic acid (1.58 g, 10 mmol) in toluene (6 mL) was added an excess of thionyl chloride (9.52 g, 5.84 mL, 80.0 mmol) at room temperature under a nitrogen atmosphere. The resulting suspension was heated to 120° C. (oil bath temperature) and stirred for 20 h. Then, the solvent and excess of thionyl chloride were removed under vacuum and the residue was dissolved one more time in toluene and the solvent was removed again. The resulting residue was dried under high vacuum and used in the next step.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
5.84 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.